Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

CAS No.: 1007230-91-2

Cat. No.: VC2790405

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007230-91-2 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 |

| Standard InChI Key | URJFFPOICMEAON-CIRBGYJCSA-N |

| Isomeric SMILES | CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl |

| SMILES | CCC1CC1(C(=O)OCC)N.Cl |

| Canonical SMILES | CCC1CC1(C(=O)OCC)N.Cl |

Introduction

Chemical Identity and Properties

Chemical Structure and Classification

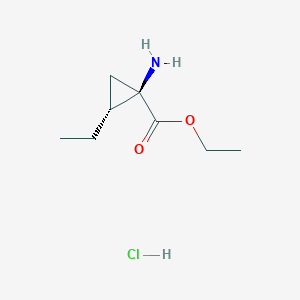

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is characterized by a cyclopropane ring containing an amino group and an ethyl ester functionality. The compound possesses specific stereochemistry at positions 1 and 2 of the cyclopropane ring, designated by the (1R,2R) configuration. This stereochemical arrangement is crucial for its chemical behavior and potential biological interactions. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility characteristics compared to the free base form .

Fundamental Physical and Chemical Properties

The compound is defined by several key properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in Table 1 below:

Table 1: Key Properties of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 1007230-91-2 |

| Alternative CAS Number | 717138-15-3 |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Physical State | Crystalline solid |

| Parent Compound | (1R,2R)-1-Amino-2-ethyl-cyclopropanecarboxylic Acid Ethyl Ester |

| PubChem CID | 131842862 |

These fundamental properties provide the foundation for understanding the compound's behavior in various contexts, from chemical synthesis to potential biological activity .

Structural Relationships and Related Compounds

Parent Compounds and Derivatives

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is related to several other compounds with similar structural features. Its parent compound is (1R,2R)-1-Amino-2-ethyl-cyclopropanecarboxylic Acid Ethyl Ester (CID 58218933), which is the non-salt form. The compound is also structurally related to (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (CAS: 63393-57-7), which lacks the ethyl ester group and is known as coronamic acid .

Structural Features and Significance

The cyclopropane ring at the core of this compound provides rigidity and specific spatial orientation of the functional groups. The amino group at position 1 creates a quaternary carbon center, while the ethyl substituent at position 2 contributes to the compound's steric properties. The ethyl ester functionality offers a site for potential chemical modifications through reactions such as hydrolysis or transesterification. The hydrochloride salt form affects both the physical properties and chemical reactivity, typically improving water solubility compared to the free base.

Synthesis Methodologies

General Synthetic Routes

The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves several key steps that must be carefully controlled to ensure the correct stereochemistry and high purity. While various synthetic routes are possible, a common approach involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine in the presence of a basic catalyst.

Reaction Conditions and Parameters

The synthesis typically requires specific reaction conditions to optimize yield and stereoselectivity. The reaction is often conducted at low temperatures (0-5°C) to minimize side reactions and enhance stereochemical control. Typical reaction parameters include:

Table 2: Typical Reaction Conditions for Synthesis

| Parameter | Typical Value/Approach |

|---|---|

| Temperature | 0-5°C for optimal stereocontrol |

| Catalyst | Triethylamine or similar base |

| Solvent | Methylene dichloride |

| Reaction Environment | Typically under inert atmosphere |

| Purification Method | Distillation and crystallization |

These conditions are critical for achieving high yields and maintaining the desired stereochemical integrity of the final product .

Alternative Synthesis Methods

Related cyclopropanecarboxylic acid derivatives can be synthesized through alternative routes, including hydrocarbonylation cyclization of nitroacetic acid esters with 1,2-dihalo ethanes, followed by nitroreduction and carboxyl hydrolysis. While this method is described for related compounds, it could potentially be adapted for the synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride with appropriate modifications .

Applications in Research and Development

Role in Medicinal Chemistry

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride serves as an important building block in medicinal chemistry, particularly for the synthesis of more complex molecular structures with potential biological activities. Its rigid cyclopropane framework provides a well-defined spatial arrangement of functional groups, making it valuable for structure-activity relationship studies.

Chemical Reactivity and Transformations

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

Table 3: Functional Group Reactivity

| Functional Group | Potential Reactions |

|---|---|

| Amino Group (-NH2) | Acylation, alkylation, imine formation, amide coupling |

| Ester Group | Hydrolysis, transesterification, reduction to alcohol |

| Cyclopropane Ring | Ring-opening reactions under specific conditions |

| Salt Form (HCl) | Neutralization to free base |

These reactive sites enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules with diverse structural features.

Industrial Production Considerations

For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. Advanced purification techniques are essential to achieve high purity levels in the final product. The industrial synthesis process must carefully control reaction parameters to ensure consistent stereochemical outcomes and minimize the formation of impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume